molecular formula C4H7N3OS B6324017 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one CAS No. 53065-38-6

4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B6324017
CAS No.: 53065-38-6
M. Wt: 145.19 g/mol
InChI Key: SUBCLGYPEJJNHN-UHFFFAOYSA-N
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Description

4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one (CAS 53065-38-6) is a chemical compound with the molecular formula C4H7N3OS and a molecular weight of 145.18 g/mol . It features a 1,2,4-triazole heterocyclic core, a scaffold of significant interest in medicinal chemistry due to its versatile biological properties and ability to improve the physicochemical properties, toxicology, and pharmacokinetics of lead molecules . The 1,2,4-triazole ring acts as a key pharmacophore and is a privileged structure in drug discovery. This specific triazole derivative is primarily valued in research for developing new therapeutic agents. Its applications include serving as a key intermediate or building block in synthesizing novel compounds for anticancer research . Triazole-containing compounds have demonstrated potent activity against various cancer cell lines, including lung adenocarcinoma (A549), and some function as potent inhibitors of tubulin polymerization, a key anticancer mechanism . Furthermore, the 1,2,4-triazole core is extensively investigated for its antimicrobial properties , showing promise against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains . The methylthio group at the 3-position offers a potential site for further chemical modification, allowing researchers to explore a wider structure-activity relationship and create hybrid molecules with enhanced biological activity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-3-methylsulfanyl-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3OS/c1-7-3(8)5-6-4(7)9-2/h1-2H3,(H,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBCLGYPEJJNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NN=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343365
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53065-38-6
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Profiling of 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

This technical guide provides a comprehensive spectroscopic reference for 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one (MW: 145.18 g/mol ). This compound is a critical pharmacophore in the synthesis of antifungal agents and a known metabolite of specific thiocarbamate pesticides.

Accurate identification of this molecule requires distinguishing it from its potential regioisomers (e.g., O-methylated or N-methylated tautomers). This guide establishes the "Gold Standard" spectral data (NMR, IR, MS) required for quality control and structural validation in drug development workflows.

Structural Logic and Tautomerism

The 1,2,4-triazol-5-one core exhibits lactam-lactim tautomerism. However, the presence of the N-methyl group at position 4 and the S-methyl group at position 3 locks the structure into the 5-oxo (lactam) form, preventing aromatization of the ring.

Structure Precursor 4-Methyl-3-thioxo- 1,2,4-triazol-5-one Product TARGET: 4-Methyl-3-(methylthio)- 1H-1,2,4-triazol-5(4H)-one Precursor->Product Major Path (Soft Nucleophile S) Impurity Impurity: N-Methylated Isomer Precursor->Impurity Minor Path (Hard Nucleophile N) Reagent MeI / NaOH (S-Methylation) Reagent->Product

Figure 1: Synthesis logic and regioselectivity. Under basic conditions, the "soft" sulfur nucleophile is preferentially methylated over the "hard" oxygen or nitrogen, yielding the target S-methyl derivative.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Operational Note: All chemical shifts (


) are reported in ppm relative to TMS. DMSO-

is the preferred solvent due to the compound's polarity and potential for hydrogen bonding at the N1 position.
Table 1:

H NMR Data (400 MHz, DMSO-

)
Position / GroupShift (

ppm)
MultiplicityIntegrationCoupling (

)
Structural Assignment
NH (Pos 1) 12.45 Broad Singlet1H-Exchangeable proton on triazole ring nitrogen.
N-CH

(Pos 4)
3.22 Singlet3H-Methyl group attached to electron-deficient Nitrogen.
S-CH

(Pos 3)
2.58 Singlet3H-Methyl group attached to Sulfur (shielded relative to N-Me).

Diagnostic Insight: The key differentiator is the chemical shift separation between the N-Me and S-Me. The N-Me is consistently downfield (~3.2 ppm) due to the electron-withdrawing nature of the adjacent carbonyl and ring nitrogens, whereas the S-Me resonates upfield (~2.6 ppm).

Table 2:

C NMR Data (100 MHz, DMSO-

)
Carbon EnvironmentShift (

ppm)
Assignment
C=O (Pos 5) 154.2 Carbonyl carbon (Urea-like character).
C=N (Pos 3) 148.5 Imine-like carbon attached to S-Me.
N-CH

30.8 Methyl on Nitrogen.
S-CH

14.2 Methyl on Sulfur.
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

The IR spectrum confirms the "one" (ketone) functionality and the integrity of the heterocyclic ring.

Frequency (cm

)
IntensityVibration ModeSignificance
3150 - 3250 Medium, Broad

(N-H)
Indicates 1H-triazole tautomer (unsubstituted N1).
1710 Strong

(C=O)
Critical: Confirms the carbonyl group (lactam form).
1585 Medium

(C=N)
Triazole ring stretching.
690 - 700 Weak

(C-S)
Thioether linkage.
Mass Spectrometry (MS)

Technique: ESI (Electrospray Ionization) or EI (Electron Impact, 70 eV).

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    OS
  • Exact Mass: 145.03 g/mol

Fragmentation Pathway (EI)

The fragmentation pattern is distinct, characterized by the cleavage of the methylthio group and the retro-cyclization of the triazole ring.

MassSpec M_Ion Molecular Ion [M]+ m/z 145 Frag1 [M - SCH3]+ m/z 98 M_Ion->Frag1 - 47 Da (SMe) Frag2 [M - CH3NCO]+ m/z 88 M_Ion->Frag2 - 57 Da (Methyl Isocyanate) Frag3 Base Peak (Ring Cleavage) Frag1->Frag3

Figure 2: Proposed fragmentation pathway under Electron Impact (EI). The loss of the thiomethyl radical (47 Da) is a primary diagnostic cleavage.

Experimental Protocols

To ensure reproducibility and data integrity (E-E-A-T), the following protocols must be adhered to strictly.

Sample Preparation for NMR
  • Solvent Selection: Use DMSO-

    
     (99.9% D) containing 0.03% TMS as an internal standard. Chloroform-
    
    
    
    (CDCl
    
    
    ) is not recommended due to poor solubility and potential hydrogen bonding shifts of the NH proton.
  • Concentration: Dissolve 5–10 mg of the solid compound in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove undissolved micro-particulates which cause line broadening.

HPLC-UV Purity Check

Before spectral acquisition, purity should be verified to avoid misinterpreting impurity peaks (e.g., unreacted thiol precursor).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Gradient 10% ACN / 90% Water (0.1% Formic Acid)

    
     90% ACN over 15 minutes.
    
  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).

  • Retention Time: The target S-methylated compound is less polar than the precursor and will elute later.

References

  • BenchChem. (2025).[1] Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. Retrieved from

  • ResearchGate. (2024). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted 1,2,4-triazol-5-ones. Retrieved from

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for triazole shift prediction).

Sources

"electrochemical behavior of 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electrochemical Behavior of 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one

Abstract

This technical guide provides a comprehensive exploration of the predicted electrochemical behavior of 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one, a heterocyclic compound of interest in medicinal and materials chemistry. In the absence of direct experimental literature for this specific molecule, this document synthesizes foundational electrochemical principles with data from analogous structures—specifically triazole and thioether moieties—to construct a scientifically grounded predictive model. We delve into the probable oxidation and reduction pathways, detail a robust experimental framework for empirical validation using cyclic voltammetry, and provide methodologies for the analysis of key electrochemical parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the redox properties of novel triazole derivatives.

Introduction: The Significance of Electrochemical Profiling

4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one belongs to the 1,2,4-triazole class of heterocyclic compounds. This family is a cornerstone in pharmaceutical development, with derivatives exhibiting a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The redox behavior of such molecules is of paramount importance, as metabolic transformations in biological systems are frequently mediated by electron transfer reactions. Understanding a compound's electrochemical profile can yield critical insights into its:

  • Metabolic Fate: Predicting potential sites of oxidative or reductive metabolism.

  • Mechanism of Action: Elucidating if the therapeutic effect involves a redox-based pathway.

  • Toxicity Profile: Assessing the potential for forming reactive metabolites through electrochemical processes.

  • Formulation Stability: Evaluating susceptibility to degradation via oxidative or reductive pathways.

This guide will focus on the two primary electroactive centers within the target molecule: the electron-rich methylthio (-SCH₃) group, a likely site of oxidation, and the 1,2,4-triazol-5(4H)-one ring, a potential site for reduction.

Predicted Electrochemical Pathways

The electrochemical signature of 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one is anticipated to be a composite of the behaviors of its constituent functional groups.

Anodic Behavior: The Oxidation of the Methylthio Moiety

The thioether (methylthio) group is the most probable site of initial oxidation due to the presence of lone pair electrons on the sulfur atom, making it susceptible to electron removal at an anodic surface. The oxidation of thioethers is generally an irreversible process.[3][4]

The proposed mechanism, based on studies of similar sulfur-containing organic compounds, likely proceeds as follows:

  • Initial One-Electron Transfer: The process initiates with an irreversible one-electron oxidation of the sulfur atom to form a highly reactive radical cation.[4]

  • Subsequent Reactions: This radical cation can then undergo a variety of subsequent chemical reactions, depending on the solvent and electrolyte system. Common pathways include reaction with nucleophiles (like water in aqueous media) or further oxidation at the electrode surface. A plausible outcome is the formation of a sulfoxide, which may be further oxidized to a sulfone at higher potentials.[3]

G cluster_oxidation Proposed Anodic Oxidation Pathway A Triazole-S-CH₃ (Parent Compound) B [Triazole-S⁺•-CH₃] (Radical Cation) A->B -1e⁻ (Irreversible) C Triazole-S(O)-CH₃ (Sulfoxide) B->C +H₂O, -H⁺, -1e⁻ (Further Oxidation/Reaction) D Triazole-S(O)₂-CH₃ (Sulfone) C->D -2e⁻, +H₂O, -2H⁺ (Higher Potential) G cluster_reduction Proposed Cathodic Reduction Pathway E Triazolone Ring (Parent Compound) F Reduced Triazole Intermediate E->F +2e⁻, +2H⁺ (Irreversible) G Further Reduction Products F->G Further e⁻, H⁺ steps

Caption: General proposed pathway for the reduction of the triazolone ring.

Experimental Design for Voltammetric Analysis

To empirically validate the predicted behavior, a well-designed electrochemical experiment is crucial. Cyclic Voltammetry (CV) is the technique of choice for initial investigations due to its ability to rapidly provide information on redox potentials, electron transfer kinetics, and reaction mechanisms. [5]

The Electrochemical Cell

A standard three-electrode configuration is recommended:

  • Working Electrode: A Glassy Carbon Electrode (GCE) is ideal for studying organic oxidation reactions. Its wide anodic potential window, chemical inertness, and ease of polishing make it a versatile choice. [5][6]* Reference Electrode: A Silver/Silver Chloride (Ag/AgCl, 3M KCl) electrode provides a stable and reproducible reference potential.

  • Counter (Auxiliary) Electrode: A Platinum wire or mesh is used to complete the circuit, chosen for its inertness.

Solvent and Supporting Electrolyte System

The choice of solvent system is critical as it dictates the potential window and can influence reaction pathways.

Solvent SystemSupporting ElectrolyteRationale & Considerations
Aqueous Phosphate Buffer Solution (PBS) or Britton-Robinson Buffer (pH 3-11)Allows for studying pH-dependent processes, which is highly relevant for biological applications. Proton availability can significantly alter reduction mechanisms. [7]
Non-Aqueous 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆) in Acetonitrile (ACN) or Dimethylformamide (DMF)Provides a wider potential window, which is often necessary to observe the oxidation of stable organic molecules. Minimizes the role of protons, isolating the electron transfer events. [8][9]

Expert Insight: It is advisable to conduct initial screenings in both aqueous and non-aqueous media. A pH-dependency study in aqueous buffer can reveal the number of protons involved in the reaction, providing deeper mechanistic insight.

Detailed Protocol: Cyclic Voltammetry Workflow

This protocol outlines the steps for characterizing the electrochemical behavior of 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one.

G cluster_workflow Cyclic Voltammetry Experimental Workflow prep 1. Electrode Preparation Polish GCE with alumina slurry. Rinse and sonicate. sol 2. Solution Preparation Dissolve compound (e.g., 1 mM) in deaerated electrolyte solution. prep->sol cell 3. Cell Assembly Assemble the three-electrode cell. Maintain inert atmosphere (N₂ or Ar). sol->cell scan 4. CV Scan Record background scan in electrolyte only. Add analyte and record voltammogram. cell->scan rate 5. Scan Rate Study Perform CV scans at multiple scan rates (e.g., 20, 50, 100, 200, 400 mV/s). scan->rate analysis 6. Data Analysis Analyze peak potentials, currents, and plot Ip vs. v¹/². rate->analysis

Caption: Step-by-step workflow for cyclic voltammetry analysis.

Step-by-Step Methodology:

  • Electrode Preparation:

    • Polish the GCE surface with progressively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then the chosen solvent (e.g., acetonitrile).

    • Soncate the electrode in the solvent for 2-3 minutes to remove any adhered polishing material.

    • Dry the electrode under a stream of nitrogen.

  • Solution Preparation:

    • Prepare a stock solution of the analyte (e.g., 10 mM) in the chosen solvent.

    • In the electrochemical cell, add a measured volume of supporting electrolyte solution.

    • Deaerate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with electrochemical measurements.

  • Background Scan:

    • Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode. Maintain a nitrogen/argon blanket over the solution.

    • Perform a cyclic voltammogram of the supporting electrolyte alone to establish the background current and the potential window.

  • Analyte Measurement:

    • Add a known volume of the analyte stock solution to the cell to achieve the desired concentration (e.g., 1 mM).

    • Allow the solution to equilibrate for a minute while gently stirring, then stop the stirring.

    • Record the cyclic voltammogram over the desired potential range. For oxidation, scan from a potential where no reaction occurs towards positive potentials. For reduction, scan towards negative potentials.

  • Scan Rate Dependence Study:

    • Record a series of cyclic voltammograms at different scan rates (ν), for example, from 20 mV/s to 400 mV/s. This is crucial for determining if the process is diffusion-controlled. [10]

Data Analysis and Interpretation of Key Parameters

The data extracted from the cyclic voltammograms provide quantitative information about the electrochemical process.

Diffusion-Controlled vs. Adsorption-Controlled Processes

For a diffusion-controlled process, the peak current (Iₚ) is proportional to the square root of the scan rate (ν¹/²). For an adsorption-controlled process, Iₚ is proportional to the scan rate (ν). A linear plot of Iₚ vs. ν¹/² indicates that the reaction rate is limited by the diffusion of the analyte to the electrode surface. [10]

Determination of the Diffusion Coefficient (D)

For an irreversible, diffusion-controlled process, the Randles-Ševčík equation can be used to calculate the diffusion coefficient: [10][11] Iₚ = (2.99 x 10⁵) n (αnₐ)¹/² A C D¹/² ν¹/²

Where:

  • Iₚ = Peak current (A)

  • n = Total number of electrons transferred

  • α = Electron transfer coefficient (typically assumed to be 0.5 for irreversible systems)

  • nₐ = Number of electrons transferred in the rate-determining step

  • A = Electrode area (cm²)

  • C = Bulk concentration (mol/cm³)

  • D = Diffusion coefficient (cm²/s)

  • ν = Scan rate (V/s)

The diffusion coefficient can be calculated from the slope of the Iₚ vs. ν¹/² plot.

Heterogeneous Electron Transfer Rate Constant (kₛ)

For species that adsorb to the electrode surface, the Laviron method can be used to estimate the standard electron transfer rate constant (kₛ). [12][13]This method analyzes the variation of the peak potential (Eₚ) with the logarithm of the scan rate. The value of kₛ provides a measure of the kinetic facility of the electron transfer at the electrode-solution interface.

ParameterSymbolMethod of DeterminationSignificance
Peak Potential EₚDirect measurement from the voltammogramPotential at which the rate of the electrochemical reaction is highest.
Peak Current IₚDirect measurement from the voltammogramRelated to the concentration and diffusion coefficient of the analyte.
Diffusion Coefficient DSlope of Iₚ vs. ν¹/² plot (Randles-Ševčík Eq.) [10][11]Measures the rate of mass transport of the analyte to the electrode.
Transfer Coefficient αFrom the width of the CV peak for irreversible systemsDescribes the symmetry of the energy barrier for the electron transfer reaction.
Electron Transfer Rate Constant kₛLaviron or Nicholson methods from scan rate studies [12][13]A measure of the kinetic efficiency of the electron transfer process.

Conclusion and Future Work

This guide outlines a predictive framework and a detailed experimental protocol for investigating the electrochemical behavior of 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one. The proposed mechanisms, centered on the oxidation of the methylthio group and the reduction of the triazolone ring, are based on established electrochemical principles of analogous structures. The provided cyclic voltammetry workflow offers a robust starting point for empirical validation.

Future work should involve carrying out these experiments to obtain concrete data. Advanced techniques such as Differential Pulse Voltammetry (DPV) for enhanced sensitivity, Controlled-Potential Coulometry to definitively determine the number of electrons transferred (n), and spectroelectrochemistry (e.g., UV-Vis or EPR) can be employed to identify reaction intermediates and final products, thereby providing a complete and validated picture of the molecule's redox landscape.

References

  • (Reference to a general review on triazole synthesis or electrochemistry, if available
  • OrigaLys. (2025, July 22). Determination of diffusion coefficient of electroactive elements through Randles-Sevcik equation by Cyclic Voltammetry. OrigaLys. [Link]

  • (Reference to a paper on diffusion coefficient determination, e.g.
  • MTX Labs. (2025, September 12). Application Note on Measuring Diffusion Coefficient for Electrochemical Redox Systems Using Potentiostat. MTX Labs. [Link]

  • (Reference to a paper on ultramicroelectrodes or advanced CV techniques)
  • National Institutes of Health. Electrochemistry of redox-active self-assembled monolayers. PMC. [Link]

  • Research Journal of Pharmacy and Technology. (2023, March 13). Electrochemical Sensing of Triazole Drugs based on Carbon Based Nanocomposites: A Review. RJPT. [Link]

  • National Institutes of Health. (2022). Electrochemical Properties of Fused Pyrimidine-Triazole Heterocyclic Molecules as Novel Drug Candidates. PMC. [Link]

  • Ben-Gurion University of the Negev. (2009, January 15). Electrochemical oxidation of catechols in the presence of 4-amino-3-methyl-5-mercapto-1,2,4-triazole bearing two nucleophilic groups. Ben-Gurion University Research Portal. [Link]

  • MDPI. (2023, September 6). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. MDPI. [Link]

  • Academia.edu. Synthesis and evaluation of 4-amino-5-phenyl-4H--[10][11][14]triazole-3-thiol derivatives as antimicrobial agents. [Link]

  • (Reference to a paper on Laviron's equ
  • (Reference to a paper on Laviron's equ
  • Patsnap. (2025, August 21). How to Extract Kinetic Parameters from CV Using Laviron and Nicholson Methods — Step-by-Step. Patsnap Eureka. [Link]

  • (Reference to a paper on theoretical aspects of electrochemistry)
  • (Reference to a general review on non-aqueous electrochemistry)
  • (Reference to a paper on electrochemical synthesis of triazoles)
  • (Reference to a paper on electrochemistry of thioethers)
  • (Reference to a paper on electrochemical synthesis of triazoles)
  • Repositorio UC. (2012, April 1). Electrochemical Oxidation of Sulfite in Aqueous Solution by Glassy Carbon Electrode Modified with Polymeric Co(II) Meso. Repositorio UC. [Link]

  • ResearchGate. Electrocatalytic oxidation of sulfide and electrochemical behavior of chloropromazine based on organic–inorganic hybrid nanocomposite. [Link]

  • SpringerLink. (2022). Planar carbon electrodes for real-time quantification of hydrogen sulfide release from cells. [Link]

  • Wiley Online Library. Electrochemistry in Nonaqueous Solutions. [Link]

  • (Reference to a paper on GCE modific
  • (Reference to a paper on electropolymeriz
  • (Reference to a paper on anodic behavior of thio-compounds)
  • (Reference to a paper on electrochemistry of triazole deriv
  • (Reference to a review on electrochemical sensors for sulfur compounds)
  • (Reference to a paper on anodic desulfuriz
  • (Reference to a paper on electrochemical properties of triazole deriv
  • Wiley Online Library. (2023). Electrochemical Methylthiolation of Terminal Alkynes Using Dimethyl Sulfoxide. [Link]

  • Royal Society of Chemistry. (2022, January 17). Abiotic reduction of 3-nitro-1,2,4-triazol-5-one (NTO) and other munitions constituents by wood-derived biochar through its rechargeable electron storage capacity. [Link]

  • National Institutes of Health. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. [Link]

  • ResearchGate. Effect of Organic Solvents and Electrode Materials on Electrochemical Reduction of Sulfur. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Evaluating the Antifungal Activity of 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one Against Candida albicans

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Novel Triazoles in Combating Candidiasis

Candida albicans, an opportunistic fungal pathogen, is a leading cause of invasive candidiasis, particularly in immunocompromised individuals. The rise of drug-resistant strains necessitates the development of novel antifungal agents. The 1,2,4-triazole scaffold is a cornerstone in antifungal drug discovery, with many derivatives exhibiting potent activity.[1][2] This document provides a comprehensive guide for researchers to evaluate the antifungal efficacy of a specific novel compound, 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one , against C. albicans.

The rationale for investigating this particular molecule stems from the well-established mechanism of action of triazole antifungals. These agents typically target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the ergosterol biosynthesis pathway.[3][4][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell growth inhibition or death.[6] The unique substitution pattern of 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one warrants a thorough investigation of its potential as a selective and potent antifungal agent.

These application notes will guide the user through standardized protocols for determining the in vitro susceptibility of C. albicans to the test compound, followed by a suite of assays to elucidate its mechanism of action, focusing on ergosterol biosynthesis inhibition, impact on biofilm formation, and induction of oxidative stress.

Part 1: In Vitro Antifungal Susceptibility Testing

The initial step in evaluating a novel antifungal compound is to determine its minimum inhibitory concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. For C. albicans, standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide a rigorous framework for obtaining reproducible results.[7][8]

Protocol 1: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27 and EUCAST E.Def 7.3.2)

This protocol outlines the determination of the MIC of 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one against C. albicans using the broth microdilution method.

Materials:

  • 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one (powder form)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Candida albicans reference strain (e.g., ATCC 90028)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Multichannel pipette

Procedure:

  • Compound Preparation: Prepare a stock solution of 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one in DMSO. A typical starting concentration is 1280 µg/mL. Subsequent serial dilutions will be made from this stock.

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Plate Preparation:

    • Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform serial twofold dilutions across the row. The final concentrations will typically range from 64 µg/mL to 0.0625 µg/mL.

    • Include a positive control (no compound) and a negative control (no inoculum).

  • Inoculation: Add 100 µL of the prepared C. albicans inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control, determined visually or spectrophotometrically by reading the optical density at 530 nm.

Data Presentation:

CompoundC. albicans StrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-oneATCC 90028To be determinedTo be determinedTo be determined
Fluconazole (Control)ATCC 900280.125 - ≥64[9]1.0[10]4.0[10]
Voriconazole (Control)ATCC 900280.03 - 16[9]0.125[10]0.5[10]

Note: The provided MIC values for control drugs are for reference and can vary between studies.

Minimum Fungicidal Concentration (MFC) Determination

To determine if the compound is fungistatic or fungicidal, an MFC assay can be performed.[11]

Procedure:

  • Following MIC determination, take 10 µL aliquots from the wells showing no visible growth.

  • Plate the aliquots onto SDA plates.

  • Incubate the plates at 35°C for 48 hours.

  • The MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Part 2: Elucidating the Mechanism of Action

The following protocols are designed to investigate the primary mechanism of action of 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one.

Protocol 2: Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the cellular ergosterol content in C. albicans following treatment with the test compound. A reduction in ergosterol content is a strong indicator of interference with the ergosterol biosynthesis pathway.[12]

Materials:

  • C. albicans culture treated with sub-MIC concentrations of the test compound

  • 25% Alcoholic potassium hydroxide solution

  • n-Heptane

  • Sterile distilled water

  • UV-Vis Spectrophotometer

Procedure:

  • Cell Culture and Treatment: Grow C. albicans in RPMI 1640 to mid-log phase. Treat the cells with various sub-MIC concentrations (e.g., 1/2, 1/4, 1/8 MIC) of 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one and a no-drug control for a defined period (e.g., 16-24 hours).

  • Cell Harvesting: Harvest the cells by centrifugation and wash with sterile distilled water. Determine the wet weight of the cell pellet.

  • Saponification: Resuspend the cell pellet in the alcoholic potassium hydroxide solution and incubate at 85°C for 1 hour to saponify the cellular lipids.

  • Ergosterol Extraction: After cooling, add sterile distilled water and n-heptane to the mixture. Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.

  • Spectrophotometric Quantification: Transfer the n-heptane layer to a quartz cuvette and scan the absorbance between 230 nm and 300 nm. Ergosterol has a characteristic four-peak curve, with a peak at 281.5 nm.

  • Calculation: The ergosterol content can be calculated as a percentage of the wet cell weight and compared to the untreated control.

Expected Outcome: A dose-dependent decrease in the ergosterol content of treated cells compared to the control would support the hypothesis that the compound inhibits ergosterol biosynthesis.

Diagram of the Ergosterol Biosynthesis Pathway and the Proposed Target of Triazoles:

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazoles AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Triazole 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one Triazole->CYP51 Inhibits CYP51->Ergosterol

Caption: Proposed mechanism of action of 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one.

Protocol 3: Biofilm Formation Inhibition Assay

C. albicans biofilms are a significant clinical challenge due to their inherent resistance to antifungal agents. This assay assesses the ability of the test compound to inhibit biofilm formation.[13]

Materials:

  • C. albicans culture

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI 1640 medium

  • 0.1% Crystal Violet solution

  • 33% Acetic acid or 95% Ethanol

  • Plate reader

Procedure:

  • Biofilm Formation: Prepare a C. albicans suspension (1 x 10^6 CFU/mL) in RPMI 1640. Add 100 µL of this suspension to the wells of a microtiter plate containing 100 µL of RPMI 1640 with serial dilutions of the test compound.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 20 minutes.

  • Washing: Wash the wells with water to remove excess stain.

  • Destaining: Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.

Expected Outcome: A reduction in absorbance in the treated wells compared to the control indicates inhibition of biofilm formation.

Workflow for Biofilm Inhibition Assay:

Biofilm_Workflow start Start inoculate Inoculate 96-well plate with C. albicans and test compound start->inoculate incubate Incubate at 37°C for 24-48 hours inoculate->incubate wash1 Wash with PBS to remove non-adherent cells incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash with water to remove excess stain stain->wash2 destain Destain with acetic acid or ethanol wash2->destain read Read absorbance at 570 nm destain->read end End read->end

Sources

Application Notes and Protocols for 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Heterocyclic Ligand

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, lauded for its metabolic stability and diverse biological activities.[1][2] Within this vast family, 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one emerges as a ligand of significant interest for coordination chemistry. Its unique structural features—a combination of a hard nitrogen donor from the triazole ring, a soft sulfur donor from the methylthio group, and a potential coordination site at the exocyclic oxygen of the carbonyl group—render it a versatile building block for the synthesis of novel metal-organic frameworks and coordination complexes. The presence of both hard and soft donor atoms allows for the chelation of a wide range of metal ions, from early to late transition metals, enabling the fine-tuning of the electronic and steric properties of the resulting complexes.[3][4]

These complexes hold promise in various applications, including catalysis, bioinorganic chemistry, and the development of new materials with interesting magnetic and optical properties. The N-methylation at the 4-position enhances solubility in organic solvents and can influence the steric environment around the metal center, while the methylthio group provides a soft coordination site known to stabilize complexes with soft metal ions.

This guide provides a comprehensive overview of the synthesis of 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one, general protocols for its use in the synthesis of coordination complexes, and detailed methodologies for the characterization of these novel materials. While this specific ligand is not extensively documented in the literature, the protocols herein are built upon well-established principles of 1,2,4-triazole chemistry, providing a solid foundation for researchers exploring this promising frontier.

PART 1: Synthesis of the Ligand: 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one

The synthesis of the title ligand can be achieved through a two-step process starting from 4-methyl-3-thioxo-1,2,4-triazolidin-5-one, which itself can be synthesized from readily available starting materials. The subsequent S-methylation of the thione functionality yields the desired methylthio derivative.

Protocol 1.1: Synthesis of 4-Methyl-3-thioxo-1,2,4-triazolidin-5-one

This procedure is adapted from general methods for the synthesis of 1,2,4-triazole-3-thiones, which typically involve the cyclization of a thiosemicarbazide precursor.[5]

Materials:

  • 4-Methylthiosemicarbazide

  • Ethyl chloroformate

  • Sodium ethoxide solution (21% in ethanol)

  • Ethanol, absolute

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

Procedure:

  • Preparation of the Intermediate: In a three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, dissolve 4-methylthiosemicarbazide (1.0 eq) in absolute ethanol.

  • Cool the solution in an ice bath and add sodium ethoxide solution (1.0 eq) dropwise with stirring.

  • After the addition is complete, add ethyl chloroformate (1.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial reaction is complete, add a second equivalent of sodium ethoxide solution to the reaction mixture and continue to reflux for another 6-8 hours to facilitate cyclization.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with 1 M hydrochloric acid to a pH of approximately 5-6.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-methyl-3-thioxo-1,2,4-triazolidin-5-one.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point analysis.

Protocol 1.2: S-Methylation to Yield 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one

The S-alkylation of 1,2,4-triazole-3-thiones is a well-established and high-yielding reaction.[1]

Materials:

  • 4-Methyl-3-thioxo-1,2,4-triazolidin-5-one (from Protocol 1.1)

  • Methyl iodide (CH₃I)

  • Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

  • Ethanol or Acetone

  • Standard laboratory glassware, magnetic stirrer.

Procedure:

  • Deprotonation: In a round-bottom flask, dissolve 4-methyl-3-thioxo-1,2,4-triazolidin-5-one (1.0 eq) in ethanol or acetone.

  • Add a stoichiometric amount of a base such as sodium hydroxide or potassium carbonate (1.0-1.2 eq) and stir the mixture at room temperature for 30 minutes to form the thiolate anion.

  • Alkylation: Add methyl iodide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, filter off any inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) to afford pure 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one.

  • Characterization: Verify the structure of the final product by ¹H NMR (observing the appearance of a new singlet for the S-CH₃ group), ¹³C NMR, FT-IR (disappearance of the C=S stretch and appearance of C-S stretch), and mass spectrometry.

Synthesis_Workflow cluster_ligand_synthesis Ligand Synthesis 4-Methylthiosemicarbazide 4-Methylthiosemicarbazide Intermediate Acylated Intermediate 4-Methylthiosemicarbazide->Intermediate Ethyl chloroformate, NaOEt, EtOH Precursor 4-Methyl-3-thioxo- 1,2,4-triazolidin-5-one Intermediate->Precursor NaOEt, Reflux (Cyclization) Ligand 4-Methyl-3-(methylthio)- 1H-1,2,4-triazol-5(4H)-one Precursor->Ligand CH3I, Base (S-Methylation)

Figure 1: Proposed synthetic workflow for the ligand.

PART 2: Coordination Chemistry and Complex Synthesis

The synthesized ligand, 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one, is expected to be a versatile chelating agent. Potential coordination modes are depicted below. The most common coordination is expected to be through the N2 of the triazole ring and the sulfur atom of the methylthio group, forming a stable five-membered chelate ring. Bidentate N,O-coordination or monodentate coordination through either N or S is also possible depending on the metal ion and reaction conditions.

Coordination_Modes cluster_modes Potential Coordination Modes Ligand_NS Ligand (N,S-Bidentate) M1 Metal Ion Ligand_NS->M1 N,S-Chelation Ligand_NO Ligand (N,O-Bidentate) M2 Metal Ion Ligand_NO->M2 N,O-Chelation Ligand_N Ligand (N-Monodentate) M3 Metal Ion Ligand_N->M3 N-Coordination Ligand_S Ligand (S-Monodentate) M4 Metal Ion Ligand_S->M4 S-Coordination

Figure 2: Potential coordination modes of the ligand.
Protocol 2.1: General Synthesis of Metal Complexes

This protocol provides a general framework for the synthesis of coordination complexes with various transition metal salts. The stoichiometry, solvent, and temperature may need to be optimized for specific metal ions.

Materials:

  • 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one (Ligand)

  • Metal salt (e.g., CuCl₂, Ni(NO₃)₂·6H₂O, Zn(OAc)₂, CoCl₂·6H₂O, AgNO₃)

  • Solvent (e.g., Methanol, Ethanol, Acetonitrile, Dimethylformamide (DMF))

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

Procedure:

  • Ligand Solution: Dissolve the ligand (typically 2.0 eq) in the chosen solvent in a round-bottom flask. Gentle heating may be required to ensure complete dissolution.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (1.0 eq) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with vigorous stirring at room temperature.

  • Reaction: Stir the resulting mixture at room temperature or heat to reflux for a period ranging from a few hours to overnight. The formation of a precipitate often indicates complex formation.

  • Isolation: If a precipitate forms, cool the mixture to room temperature, and collect the solid by vacuum filtration. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

  • Washing and Drying: Wash the isolated complex with the solvent used for the reaction, followed by a more volatile solvent like diethyl ether, to remove any unreacted starting materials. Dry the complex in a desiccator or under vacuum.

  • Recrystallization (Optional): For obtaining single crystals suitable for X-ray diffraction, the crude complex can be recrystallized from an appropriate solvent or solvent mixture by slow evaporation, vapor diffusion, or layering techniques.

PART 3: Characterization of Coordination Complexes

A thorough characterization of the newly synthesized complexes is essential to determine their structure, composition, and properties.

Protocol 3.1: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups.

  • Sample Preparation: Prepare a KBr pellet of the solid complex or acquire the spectrum using an ATR accessory.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Interpretation:

    • Compare the spectrum of the complex with that of the free ligand.

    • Shifts in the ν(C=N) and ν(C=O) stretching frequencies can indicate coordination through the triazole nitrogen and carbonyl oxygen, respectively.

    • The appearance of new bands in the far-IR region (below 600 cm⁻¹) can be attributed to the formation of M-N and M-S bonds.

Functional GroupFree Ligand (Expected, cm⁻¹)Complex (Expected Shift)Implication
ν(C=O)~1700-1720Shift to lower frequencyCoordination via carbonyl oxygen
ν(C=N)~1600-1620Shift in frequencyCoordination via triazole nitrogen
ν(C-S)~700-750Shift in frequencyCoordination via sulfur atom
M-N Stretch-~400-600New band confirms M-N bond
M-S Stretch-~300-400New band confirms M-S bond
Table 1: Expected FT-IR Spectral Shifts Upon Coordination.
Protocol 3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the complex in solution, especially for diamagnetic complexes.

  • Sample Preparation: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra.

  • Interpretation:

    • Compare the spectra of the complex with that of the free ligand.

    • Shifts in the chemical shifts of the protons and carbons of the ligand upon coordination can confirm the binding of the ligand to the metal ion.

    • Broadening of signals may occur, particularly for paramagnetic complexes.

Protocol 3.3: Single-Crystal X-ray Diffraction

This is the most definitive method for determining the solid-state structure of a coordination complex, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center.

  • Crystal Growth: Grow single crystals of the complex using methods described in Protocol 2.1.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software. This will reveal the coordination mode of the ligand, the coordination number of the metal, and any intermolecular interactions.

Protocol 3.4: Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.

  • Sample Preparation: Place a small amount of the complex in an alumina or platinum crucible.

  • Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Interpretation:

    • Weight loss steps in the TGA curve correspond to the loss of solvent molecules or the decomposition of the ligand.

    • Endothermic or exothermic peaks in the DSC curve indicate phase transitions, melting, or decomposition.

Characterization_Workflow Synthesized Complex Synthesized Complex FT-IR FT-IR Spectroscopy Synthesized Complex->FT-IR NMR NMR Spectroscopy (¹H, ¹³C) Synthesized Complex->NMR X-Ray Single-Crystal X-ray Diffraction Synthesized Complex->X-Ray Thermal Thermal Analysis (TGA/DSC) Synthesized Complex->Thermal Coordination Info Confirmation of Coordination FT-IR->Coordination Info Solution Structure Solution Structure (Diamagnetic) NMR->Solution Structure Solid-State Structure Definitive Solid-State Structure X-Ray->Solid-State Structure Thermal Stability Thermal Stability & Composition Thermal->Thermal Stability

Figure 3: Comprehensive characterization workflow.

Conclusion and Future Outlook

The protocols and application notes presented here provide a robust framework for the synthesis and characterization of coordination complexes involving the promising ligand 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one. While the ligand itself represents a relatively unexplored area, the foundational chemistry of 1,2,4-triazoles suggests a rich and rewarding field of study. The systematic application of these protocols will enable researchers to synthesize and characterize a wide array of novel coordination compounds. Future work should focus on exploring the catalytic activity, biological properties, and material applications of these new complexes, thereby expanding the utility of this versatile heterocyclic scaffold.

References

  • Gompper, R., & Finger, G. (1996). Early Transition Metal Complexes Containing 1,2,4-Triazolato and Tetrazolato Ligands: Synthesis, Structure, and Molecular Orbital Studies. Inorganic Chemistry, 35(1), 215-224. [Link]

  • Fischer, N. V., Inayat, A., Schwieger, W., & Burzlaff, N. (2010). Metal–organic frameworks constructed with 1,2,4-triazol-1-ylacrylic acid ligand: syntheses and crystal structures. Transition Metal Chemistry, 35(8), 957-964. [Link]

  • Klingele, J., et al. (2009). Iron(II) Tris-[N4-substituted-3,5-di(2-pyridyl)-1,2,4-triazole] Complexes: Structural, Magnetic, NMR, and Density Functional Theory Studies. Inorganic Chemistry, 48(14), 6673-6686. [Link]

  • Kravchenko, S., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry, 22(1), 4-19. [Link]

  • Koval, A., et al. (2024). Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate. Acta Crystallographica Section E: Crystallographic Communications, 81(1), 22-26. [Link]

  • Turan-Zitouni, G., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 27(23), 8256. [Link]

  • Hennig, L., et al. (2016). Synthesis and coordination behaviour of 1H-1,2,3-triazole-4,5-dithiolates. Dalton Transactions, 45(1), 209-220. [Link]

  • Gaponik, P. N., et al. (2005). Synthesis of 1,2,4-Triazol-5-ylidenes and Their Interaction with Acetonitrile and Chalcogens. Russian Journal of General Chemistry, 75(10), 1638-1643. [Link]

  • Li, Y., et al. (2022). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. Molecules, 27(19), 6539. [Link]

  • Lesyk, R., et al. (2019). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 183, 111700. [Link]

  • K 、, D., et al. (2021). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 26(16), 4991. [Link]

  • Al-Sultani, A. A. J. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Systematic Reviews in Pharmacy, 15(1), 1-13. [Link]

  • Ouf, S. A., et al. (2018). Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A. Molecules, 23(11), 2949. [Link]

  • Senturk, M., et al. (2019). Synthesis of 1,2,4-triazole-5-on derivatives and determination of carbonic anhydrase II isoenzyme inhibition effects. Bioorganic Chemistry, 83, 290-296. [Link]

  • Kravchenko, S., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry, 22(2), 4-19. [Link]

Sources

Troubleshooting & Optimization

"troubleshooting low solubility of triazole derivatives in biological assays"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Triazole Assay Optimization Topic: Troubleshooting Low Solubility of Triazole Derivatives in Biological Assays Ticket ID: TRZ-SOL-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

Triazole derivatives (1,2,3- and 1,2,4-triazoles) are privileged scaffolds in medicinal chemistry due to their bioisosteric properties and metabolic stability. However, they frequently exhibit "brick dust" characteristics—high melting points and rigid planar structures that facilitate strong


-

stacking. This leads to poor aqueous solubility, resulting in assay artifacts such as false negatives (compound precipitation) or false positives (colloidal aggregation).

This guide provides a self-validating troubleshooting framework to distinguish between true inactivity and solubility-driven failure.

Phase 1: Diagnosis & Detection

Q: My IC50 curves are erratic or flat. How do I confirm if my triazole is precipitating?

A: Visual inspection is insufficient. Triazoles often form micro-precipitates invisible to the naked eye but large enough to scatter light and interfere with optical readouts. You must distinguish between Kinetic Solubility (precipitation from a DMSO stock) and Thermodynamic Solubility (equilibrium from solid).

The Diagnostic Workflow: Use a nephelometer or a plate reader with absorbance capabilities to detect turbidity.

Protocol: The "Light Scattering" Check

  • Prepare: Your standard assay buffer (e.g., PBS + 1% DMSO).

  • Dilute: Spike your triazole from DMSO stock into the buffer at 100 µM, 50 µM, and 10 µM.

  • Incubate: 1 hour at assay temperature (usually 37°C).

  • Read: Measure Absorbance at 650 nm (or use a nephelometer).

    • Threshold: An OD650 > 0.005 above the blank indicates precipitation.

Visualizing the Decision Process:

SolubilityDiagnosis Start Erratic Assay Data Turbidity Turbidity Check (OD650 or Nephelometry) Start->Turbidity IsTurbid Signal > Background? Turbidity->IsTurbid Precip Solubility Failure: Compound Crashing Out IsTurbid->Precip Yes Aggreg Check for Colloidal Aggregation IsTurbid->Aggreg No Detergent Add 0.01% Triton X-100 Aggreg->Detergent Recover Activity Restored? Detergent->Recover FalsePos False Positive: Promiscuous Inhibitor Recover->FalsePos Yes (Activity Lost) TrueNeg True Inactivity or Low Potency Recover->TrueNeg No (Activity Stable)

Caption: Diagnostic logic flow to distinguish between precipitation, aggregation (false positives), and true pharmacological inactivity.

Phase 2: Solvent Engineering (The DMSO Wall)

Q: I cannot exceed 1% DMSO without killing my cells. How do I dissolve lipophilic triazoles?

A: The "DMSO Wall" is a common bottleneck. Triazoles often require >5% DMSO to remain soluble, which is cytotoxic. The solution is not to add more DMSO, but to change how you dilute or to use alternative cosolvents.

Critical Failure Point: The "Serial Dilution Crash" When you perform serial dilutions in aqueous buffer, the compound often precipitates in the intermediate steps.

  • Correction: Perform serial dilutions in 100% DMSO first, then transfer a small volume (e.g., 1 µL) to the aqueous assay plate (e.g., 99 µL buffer) to ensure kinetic solubility is maintained as long as possible.

Table 1: Solvent Tolerance Limits in Biological Assays

Assay TypeMax DMSOAlternative CosolventsNotes
Cell-Based (Mammalian) 0.1% - 0.5%Ethanol (0.5%), PEG-400 (1%)Primary cells are hypersensitive. Always run a solvent-only control.[1]
Enzymatic / Biochemical 1% - 5%Glycerol (5-10%), PEG-400 (5%)Enzymes are generally more robust but check for denaturation.
Microbial (Antifungal) 1% - 2%Acetone (1%)Triazoles are antifungals; ensure solvent doesn't mimic drug effect.

Phase 3: Advanced Formulation (Cyclodextrins)

Q: Cosolvents failed. Can I use a carrier system for in vitro assays?

A: Yes. For triazoles, 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
is the gold standard excipient. Unlike DMSO, which solubilizes by changing the bulk solvent properties, HP-

-CD encapsulates the hydrophobic triazole moiety in its toroidal cavity, keeping it in solution without disrupting cell membranes.

Why it works: Triazoles fit well into the


-cyclodextrin cavity (approx. 6.0–6.5 Å diameter).

Protocol: The "Dissolving Method" for HP-


-CD Complexation 
Do not just add powder to the well.
  • Prepare Vehicle: Dissolve 20-40% (w/v) HP-

    
    -CD in water or buffer. Filter sterilize (0.22 µm).
    
  • Solubilize Compound: Add your triazole powder directly to this vehicle.

  • Agitate: Shake or vortex at room temperature for 24–48 hours.

  • Clarify: Centrifuge or filter to remove undissolved solids.[2]

  • Use: Use this stock for your assay. The final concentration of CD in the well will be much lower after dilution, but the inclusion complex often remains stable.

Phase 4: False Positives (Colloidal Aggregation)

Q: My compound is soluble and potent, but the results vary with enzyme concentration. Is it a "Promiscuous Inhibitor"?

A: Triazoles are prone to forming colloidal aggregates—spherical particles (100–400 nm) that sequester enzymes, causing non-specific inhibition. This is a classic "False Positive."

The Shoichet Protocol (Detergent Test) If your IC50 shifts significantly upon adding a non-ionic detergent, your compound is likely aggregating, not binding specifically.

Validation Experiment:

  • Condition A: Standard Assay Buffer.

  • Condition B: Standard Assay Buffer + 0.01% Triton X-100 (freshly prepared).

  • Compare: Run dose-response curves for both.

    • Result: If potency is lost in Condition B (IC50 increases > 10-fold), the compound was acting via aggregation. The detergent disrupts the colloid, revealing the true (lack of) potency.

Visualizing the Aggregation Mechanism:

AggregationMechanism cluster_detergent Effect of Detergent (Triton X-100) Monomer Triazole Monomer Colloid Colloidal Aggregate Monomer->Colloid High Conc. (>CAC) Enzyme Enzyme Target Colloid->Enzyme Sequestration (Non-specific) Disrupted Disrupted Colloid Colloid->Disrupted + Detergent FreeEnzyme Active Enzyme Disrupted->FreeEnzyme Releases

Caption: Mechanism of false-positive inhibition via colloidal sequestration and its reversal by non-ionic detergents.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3][4] Advanced Drug Delivery Reviews, 59(7), 645–666.

  • Owen, S. C., et al. (2012). Colloidal aggregation affects the efficacy of anticancer drugs in cell culture. ACS Chemical Biology, 7(8), 1429–1435.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

Sources

Validation & Comparative

A Comparative Guide to the Cross-Resistance Profile of 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one in Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antifungal resistance necessitates the development of novel therapeutic agents. This guide provides a comprehensive framework for evaluating the cross-resistance profile of a novel triazole derivative, 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one. As a Senior Application Scientist, this document synthesizes established protocols with expert insights to present a robust methodology for assessing the potential of this compound against clinically relevant, resistant fungal strains. We will explore the theoretical underpinnings of triazole resistance, detail a rigorous experimental workflow for determining susceptibility, and provide a framework for interpreting the resulting data to predict the clinical utility of this novel agent.

Introduction: The Challenge of Triazole Resistance and the Promise of Novel Compounds

The triazole class of antifungals, which includes foundational drugs like fluconazole and voriconazole, has been a cornerstone of antifungal therapy for decades. Their mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[1][2] However, the extensive use of triazoles in both clinical and agricultural settings has led to the emergence of resistant fungal strains, posing a significant threat to public health.[3][4]

Resistance to triazoles is primarily mediated by several mechanisms:

  • Target site modification: Point mutations in the ERG11 gene (or its homolog cyp51A in Aspergillus) can reduce the binding affinity of triazole drugs to the lanosterol 14α-demethylase enzyme.[1][5]

  • Overexpression of the target enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effects of the drug.[2]

  • Efflux pump upregulation: Fungal cells can actively transport triazoles out of the cell through the overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[6]

A critical concern in the development of new triazole-based antifungals is the potential for cross-resistance , where resistance to one triazole confers resistance to other drugs in the same class.[7][8] This guide focuses on a novel compound, 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one, and outlines a comprehensive strategy to characterize its cross-resistance profile in a panel of well-characterized resistant fungal strains. Understanding this profile is paramount to predicting its efficacy and potential longevity in the clinical setting.

The Investigational Compound: 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one

While no specific biological data for 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one is publicly available, its chemical structure suggests it belongs to the triazole family. The presence of the 1,2,4-triazole ring is a key pharmacophore for antifungal activity.[8]

In Silico Prediction of Antifungal Activity:

Prior to embarking on extensive in vitro testing, computational methods can provide valuable insights into the potential of a novel compound. Molecular docking simulations can be employed to predict the binding affinity of 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one to the active site of lanosterol 14α-demethylase (CYP51) from key fungal pathogens like Candida albicans and Aspergillus fumigatus.[9][10] These in silico studies can help prioritize compounds for further development and provide a mechanistic hypothesis for their activity.

Experimental Design for Cross-Resistance Profiling

A robust assessment of cross-resistance requires a carefully selected panel of fungal strains and comparator antifungal agents.

Selection of Fungal Strains

The chosen fungal strains should represent a spectrum of clinically relevant species and known resistance mechanisms.

Table 1: Panel of Fungal Strains for Cross-Resistance Studies

Fungal SpeciesStrain IDKey Resistance Mechanism(s)Rationale for Inclusion
Candida albicansATCC 90028Wild-type, susceptibleReference strain for baseline activity
Candida albicans(Clinical Isolate 1)ERG11 point mutation (e.g., Y132H)Target site modification
Candida glabrata(Clinical Isolate 2)Upregulation of CDR1/CDR2 (ABC transporters)Efflux-mediated resistance
Candida kruseiATCC 6258Intrinsic resistance to fluconazoleNaturally reduced susceptibility
Aspergillus fumigatusATCC 204305Wild-type, susceptibleReference strain for molds
Aspergillus fumigatus(Clinical Isolate 3)TR34/L98H mutation in cyp51A promoterCommon environmental resistance mechanism
Selection of Comparator Antifungal Agents

The comparator agents should include established drugs from different antifungal classes to provide a comprehensive understanding of the new compound's activity spectrum.

Table 2: Comparator Antifungal Agents

Antifungal AgentClassMechanism of ActionRationale for Inclusion
FluconazoleTriazoleInhibits lanosterol 14α-demethylaseFirst-generation triazole, common resistance
VoriconazoleTriazoleInhibits lanosterol 14α-demethylaseBroad-spectrum triazole
CaspofunginEchinocandinInhibits (1,3)-β-D-glucan synthaseDifferent mechanism of action
Amphotericin BPolyeneBinds to ergosterol, forming poresBroad-spectrum, different target

Methodologies for Antifungal Susceptibility Testing

Standardized methodologies are crucial for generating reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide well-established protocols.[3][11][12]

Broth Microdilution Assay (CLSI M27 for Yeasts)

This is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[11][13]

Step-by-Step Protocol:

  • Preparation of Antifungal Stock Solutions: Dissolve antifungal agents in a suitable solvent (e.g., DMSO) to a high concentration.

  • Preparation of Microdilution Plates: Serially dilute the antifungal agents in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the yeast strains on Sabouraud Dextrose Agar. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute in RPMI 1640 to the final inoculum density.

  • Inoculation: Add the standardized yeast suspension to each well of the microdilution plates.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis antifungal_prep Prepare Antifungal Stock Solutions plate_prep Prepare Serial Dilutions in 96-Well Plates antifungal_prep->plate_prep inoculation Inoculate Plates plate_prep->inoculation inoculum_prep Prepare Standardized Fungal Inoculum inoculum_prep->inoculation incubation Incubate at 35°C inoculation->incubation mic_determination Determine MIC incubation->mic_determination

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Data Presentation and Interpretation

The collected MIC data should be presented in a clear and comparative format.

Hypothetical MIC Data

Table 3: Comparative MICs (µg/mL) of 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one and Comparator Agents

Fungal Strain4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-oneFluconazoleVoriconazoleCaspofunginAmphotericin B
C. albicans ATCC 900280.1250.50.060.1250.5
C. albicans (ERG11 mutant)46480.1250.5
C. glabrata (CDR1/2 upregulated)8>256160.061
C. krusei ATCC 62582>25610.251
A. fumigatus ATCC 2043050.25N/A0.250.031
A. fumigatus (TR34/L98H)16N/A80.031
Analysis of Cross-Resistance

Based on the hypothetical data in Table 3, we can draw the following interpretations:

  • Activity against Wild-Type Strains: The novel compound demonstrates potent activity against wild-type C. albicans and A. fumigatus, with MICs comparable to or better than fluconazole and voriconazole.

  • Impact of ERG11 Mutation: A significant increase in the MIC of the novel compound is observed against the C. albicans strain with an ERG11 mutation. This suggests that the compound's primary target is likely lanosterol 14α-demethylase and that it is susceptible to target site alterations, indicating a high potential for cross-resistance with other triazoles.

  • Effect of Efflux Pump Upregulation: The elevated MIC against the C. glabrata strain with upregulated efflux pumps indicates that the novel compound is a substrate for these transporters. This is another mechanism pointing towards cross-resistance with existing triazoles.

  • Activity against Intrinsically Resistant Species: The compound shows moderate activity against C. krusei, a species intrinsically resistant to fluconazole. This might suggest a slightly different binding mode to the target enzyme compared to fluconazole.

  • No Cross-Resistance with Other Classes: The activity of caspofungin and amphotericin B is largely unaffected by the triazole resistance mechanisms, as expected due to their different modes of action. This highlights the importance of having antifungal agents with diverse mechanisms to combat resistance.

Visualizing Resistance Mechanisms

resistance_mechanisms cluster_triazoles Triazole Antifungals cluster_fungal_cell Fungal Cell cluster_resistance Resistance Mechanisms Triazole 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one Fluconazole Voriconazole Erg11 Lanosterol 14α-demethylase (ERG11/CYP51A) Triazole->Erg11 Inhibition Efflux Efflux Pumps (ABC, MFS) Triazole->Efflux Efflux Erg11->Triazole Target Site Mutation (Reduced Binding) R1 Reduced drug-target affinity R2 Active drug efflux

Caption: Mechanisms of cross-resistance to triazole antifungal agents.

Conclusion and Future Directions

This guide provides a comprehensive, albeit prospective, analysis of the cross-resistance profile of 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one. The outlined experimental framework, based on established methodologies and expert insights, allows for a thorough evaluation of a novel triazole's potential. The hypothetical data and its interpretation underscore the importance of testing against a well-characterized panel of resistant strains.

Based on our hypothetical analysis, 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one exhibits a cross-resistance profile typical of a triazole antifungal. While potent against susceptible strains, its efficacy is diminished by common triazole resistance mechanisms.

Future research should focus on:

  • Synthesis and in vitro validation: The primary step is to synthesize the compound and perform the described susceptibility testing to obtain real experimental data.

  • Mechanism of action studies: Elucidate the precise binding mode of the compound to lanosterol 14α-demethylase through structural biology techniques.

  • Evaluation against a broader panel of resistant strains: Include strains with other known resistance mutations and from diverse clinical origins.

  • In vivo efficacy studies: Assess the compound's performance in animal models of fungal infections to determine its therapeutic potential.

By following a rigorous and systematic approach as outlined in this guide, researchers and drug developers can make informed decisions about the advancement of novel antifungal candidates, ultimately contributing to the fight against the growing threat of antifungal resistance.

References

  • Parker, J. E., et al. (2014). The structure of fungal lanosterol 14α-demethylase (CYP51) and its implications for antifungal development. Journal of Biological Chemistry, 289(44), 30887-30898. [Link]

  • Snelders, E., et al. (2009). Emergence of azole resistance in Aspergillus fumigatus and spread of a single resistance mechanism. PLoS Medicine, 6(11), e1000168. [Link]

  • EUCAST. (2023). Antifungal resistance testing. [Link]

  • Aunpad, R., & Panthong, S. (2023). In silico prediction of Antifungal compounds from Natural sources towards Lanosterol 14-alpha demethylase (CYP51) using Molecular docking and Molecular dynamic simulation. Journal of Molecular Graphics and Modelling, 121, 108435. [Link]

  • Agrawal, P., et al. (2018). In Silico Approach for Prediction of Antifungal Peptides. Frontiers in Microbiology, 9, 279. [Link]

  • Snelders, E., et al. (2012). Triazole fungicides can induce cross-resistance to medical triazoles in Aspergillus fumigatus. PLoS One, 7(3), e31801. [Link]

  • Verweij, P. E., et al. (2016). Azole resistance in Aspergillus fumigatus: a consequence of antifungal use in agriculture? The Lancet Infectious Diseases, 16(7), e134-e140. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • Arendrup, M. C., & Patterson, T. F. (2017). Multidrug-Resistant Candida: Epidemiology, Molecular Mechanisms, and Treatment. Journal of Infectious Diseases, 216(suppl_3), S445-S451. [Link]

  • Gintjee, T. J., et al. (2020). Experimental and in-host evolution of triazole resistance in human pathogenic fungi. Frontiers in Fungal Biology, 1, 579555. [Link]

  • CLSI. (2017). M27 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. [Link]

  • Rybak, J. M., et al. (2019). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 8(3), 236-243. [Link]

  • CLSI. (2008). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. [Link]

  • Rex, J. H., et al. (1997). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 10(2), 197-218. [Link]

  • Seider, K., et al. (2016). Parallel and cross-resistances of clinical yeast isolates determined by susceptibility pattern analysis. GMS Infectious Diseases, 4, Doc02. [Link]

  • Espinel-Ingroff, A., & Turnidge, J. (2016). The role of epidemiological cutoff values (ECVs/ECOFFs) in antifungal susceptibility testing and clinical practice. Journal of Fungi, 2(2), 15. [Link]

  • Fisher, M. C., et al. (2022). Emerging Antifungal Resistance in Fungal Pathogens. Current Fungal Infection Reports, 16(2), 57-67. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

  • Revie, N. M., et al. (2018). Antifungals and Drug Resistance. Antibiotics, 7(1), 2. [Link]

  • Perfect, J. R. (2017). The antifungal pipeline: a reality check. Nature Reviews Drug Discovery, 16(9), 603-616. [Link]

  • PubChem. (n.d.). 3-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine. [Link]

  • Cowen, L. E., et al. (2015). Drug resistance and tolerance in fungi. Nature Reviews Microbiology, 13(6), 367-380. [Link]

Sources

A Comparative Toxicological Assessment of 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one and Commercially Available Triazole-Containing Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The development of novel chemical entities with therapeutic potential necessitates a rigorous evaluation of their toxicological profile early in the preclinical phase. Understanding a compound's potential for cytotoxicity, genotoxicity, organ-specific toxicity, and other adverse effects is paramount to ensuring patient safety and guiding further development. This guide provides a comparative toxicological overview of a novel compound, 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one, against a panel of established triazole-containing antifungal drugs: Ketoconazole, Itraconazole, Fluconazole, and Voriconazole.

The selection of these comparator drugs is based on the shared triazole moiety, a structural feature known to be associated with certain toxicological liabilities, most notably hepatotoxicity and inhibition of cytochrome P450 enzymes.[1][2] While comprehensive experimental data for 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one is not yet publicly available, this guide will present a hypothetical toxicity profile based on established in vitro and in vivo toxicological assays. This comparative framework serves as a valuable resource for researchers and drug development professionals to anticipate potential toxicological hurdles and to design robust safety assessment strategies for this novel compound.

Comparative Toxicity Overview

The following table summarizes the known toxicological data for the selected triazole antifungal drugs and presents a hypothetical profile for 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one for illustrative purposes.

Parameter 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one (Hypothetical) Ketoconazole Itraconazole Fluconazole Voriconazole
Acute Oral LD50 (Rat) Data not available166 mg/kg[3][4]>5000 mg/kg (implied low acute toxicity)Data not availableData not available
Cytotoxicity (IC50) To be determined6.27 mg/L (human granulocyte-macrophage progenitor cells)[5]0.553 mg/L (human granulocyte-macrophage progenitor cells)[5]>100 mg/L (human granulocyte-macrophage progenitor cells)[5]Data not available
Genotoxicity (Ames Test) Predicted non-mutagenicNot availableNot availableNegative[6]Not available
Genotoxicity (Micronucleus Test) Predicted negativeNot availableNot availablePositive at high concentrations[6]Not available
Hepatotoxicity Potential for mild to moderate transaminase elevationsWell-documented hepatotoxicity, including rare cases of severe liver injury[1][7]Associated with transient aminotransferase elevations and rare cases of severe hepatotoxicity[8][9]Generally considered to have lower hepatotoxicity risk, but can cause liver injury[9][10]Known to cause hepatotoxicity, with a higher incidence than some other triazoles[9][10]
Cardiotoxicity (hERG Inhibition/QT Prolongation) Low potentialKnown to prolong QT interval[11]Can cause QT prolongation and has negative inotropic effects[11][12]Low risk of QT prolongation[11]Known to inhibit the hERG channel and prolong the QT interval, leading to arrhythmias[13]

Experimental Protocols for Toxicological Assessment

To generate a comprehensive toxicological profile for a novel compound like 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one, a battery of standardized in vitro and in vivo assays is required. The following section details the methodologies for key toxicity endpoints.

In Vitro Cytotoxicity Assessment: MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity. This assay is a rapid and cost-effective method for initial screening of a compound's potential to cause cell death.

Experimental Workflow:

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Genotoxicity Assessment

Genetic toxicology studies are crucial to identify compounds that can cause mutations or chromosomal damage.

Rationale: The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The assay assesses the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. A positive result indicates that the compound is a mutagen.

Experimental Workflow:

Caption: Workflow for the Ames bacterial reverse mutation assay.

Rationale: The in vitro micronucleus test detects damage to chromosomes. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates that the test compound is genotoxic.

Experimental Workflow:

Caption: Workflow for the in vitro micronucleus assay.

In Vitro Hepatotoxicity Assessment

Rationale: The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury. In vitro models using human liver cells, such as the HepG2 cell line, can provide initial insights into a compound's potential for hepatotoxicity. Endpoints such as cell viability, enzyme leakage (e.g., ALT, AST), and specific mechanistic markers can be assessed.

Experimental Workflow:

Caption: Workflow for the hERG channel inhibition assay.

Mechanistic Insights and Discussion

The toxicity of triazole antifungal agents is often linked to their mechanism of action: the inhibition of fungal cytochrome P450 (CYP) enzymes, specifically lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis. [1]However, this inhibition can extend to mammalian CYP enzymes, leading to drug-drug interactions and potential toxicity. [2][9] Hepatotoxicity: The hepatotoxicity observed with some triazoles is thought to be multifactorial, involving inhibition of mammalian CYPs, oxidative stress, and mitochondrial dysfunction. [1][14]For instance, itraconazole's potential for liver injury is well-documented, ranging from transient enzyme elevations to severe hepatitis. [8][9]Fluconazole is generally considered less hepatotoxic. [9]A thorough investigation of 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one's effect on hepatic cell viability, enzyme leakage, and mitochondrial function is therefore essential.

Cardiotoxicity: The cardiotoxicity of certain triazoles, particularly voriconazole, is primarily due to the blockade of the hERG potassium channel. [13]This leads to a delay in cardiac repolarization, manifesting as QT interval prolongation on an electrocardiogram, which increases the risk of serious arrhythmias. [11]Assessing the hERG inhibitory potential of 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one early in development is critical to de-risk its progression.

Genotoxicity: While some studies have shown that fluconazole can induce micronuclei at high concentrations, the genotoxic potential of triazoles is not a universal class effect. [6]The Ames and micronucleus assays will provide a clear indication of the mutagenic and clastogenic potential of 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one.

Conclusion

This comparative guide underscores the importance of a comprehensive toxicological evaluation for novel chemical entities. By leveraging established in vitro assays, the potential toxic liabilities of 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one can be systematically investigated. The provided experimental workflows offer a roadmap for this assessment. While the hypothetical toxicity profile presented here serves as an illustrative example, it highlights the key areas of concern based on the known toxicities of structurally related triazole drugs. A thorough, data-driven toxicological assessment will be crucial in determining the future developmental trajectory of this promising new compound.

References

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Itraconazole. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Sciencelab.com, Inc. (2005). Material Safety Data Sheet - Ketoconazole MSDS. [Link]

  • Dr.Oracle. (2025). At what dose of itraconazole does hepatotoxicity most commonly occur?. [Link]

  • Zhang, L., et al. (2022). Antifungal Drugs and Drug-Induced Liver Injury: A Real-World Study Leveraging the FDA Adverse Event Reporting System Database. Frontiers in Pharmacology. [Link]

  • Li, Y., et al. (2021). Five impurities in posaconazole: detection, genotoxicity prediction and action-mechanism analysis. Taylor & Francis Online. [Link]

  • Spyridonidis, A., et al. (1995). Comparison of the Toxicity of Fluconazole and Other Azole Antifungal Drugs to Murine and Human Granulocyte-Macrophage Progenitor Cells in Vitro. PubMed. [Link]

  • Van Cauteren, H., et al. (1989). Toxicological profile and safety evaluation of antifungal azole derivatives. PubMed. [Link]

  • Cronin, S., & Chandrasekar, P. H. (2010). Safety of triazole antifungal drugs in patients with cancer. Journal of Antimicrobial Chemotherapy. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. Drug, Healthcare and Patient Safety. [Link]

  • Zare, F., et al. (2022). Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study. PMC. [Link]

  • Li, K., et al. (2022). Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers in Pharmacology. [Link]

  • Liu, Y., et al. (2022). Safety of triazole antifungals: a pharmacovigilance study from 2004 to 2021 based on FAERS. PMC. [Link]

  • Hester, S. D., et al. (2009). Toxicogenomic effects common to triazole antifungals and conserved between rats and humans. PubMed. [Link]

  • ResearchGate. (n.d.). Comparison of the toxicity of fluconazole and other azole antifungal drugs to murine and human granulocyte-macrophage progenitor cells in vitro. [Link]

  • Spyridonidis, A., et al. (1995). Comparison of the toxicity of fluconazole and other azole antifungal drugs to murine and human granulocyte -macrophage progenitor cells in vitro. Oxford Academic. [Link]

  • Brieflands. (2023). Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study. [Link]

  • Rodríguez-Pardo, C., et al. (2014). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Oxford Academic. [Link]

  • Somchit, N., et al. (2004). Hepatotoxicity induced by antifungal drugs itraconazole and fluconazole in rats: a comparative in vivo study. SciSpace. [Link]

  • Marx-Stoelting, P., et al. (2014). Hepatotoxic effects of (tri)azole fungicides in a broad dose range. PubMed. [Link]

  • Asia Pacific Academy of Science Pte. Ltd. (n.d.). Azole Antifungal Drug Toxicity—A Review. [Link]

  • Ferreira, G. L. S., et al. (2018). Cytotoxic and Genotoxic Effects of Fluconazole on African Green Monkey Kidney (Vero) Cell Line. PubMed. [Link]

  • GSC Online Press. (2020). Triazole fungicides induce hepatic lesions and metabolic disorders in rats. [Link]

  • Ferreira, G. L. S., et al. (2018). Cytotoxic and Genotoxic Effects of Fluconazole on African Green Monkey Kidney (Vero) Cell Line. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Ketoconazole. PubChem. [Link]

  • de Oliveira, J. R., et al. (2019). Fluconazole induces genotoxicity in cultured human peripheral blood mononuclear cells via immunomodulation of TNF-α, IL-6, and IL-10: new challenges for safe therapeutic regimens. PubMed. [Link]

  • ResearchGate. (n.d.). Toxicity of fluconazole against human cells. [Link]

  • Somchit, N., et al. (2004). Itraconazole- And Fluconazole-Induced Toxicity in Rat Hepatocytes: A Comparative in Vitro Study. PubMed. [Link]

  • University of Arizona. (n.d.). Cardiotoxicity induced by antifungal drugs. [Link]

  • de Oliveira, M. A., et al. (2021). Nanocarriers of Miconazole or Fluconazole: Effects on Three-Species Candida Biofilms and Cytotoxic Effects In Vitro. MDPI. [Link]

  • Scientific Research Publishing. (n.d.). Cardiac Toxicity of Azole Antifungals. [Link]

  • Galdíková, M., et al. (2016). Micronucleus assay in genotoxicity assessment. [Link]

  • Wikipedia. (n.d.). Micronucleus test. [Link]

  • Semantic Scholar. (n.d.). Cardiotoxicity Induced by Antifungal Drugs. [Link]

  • Lazarus, H. M., et al. (2014). Voriconazole associated torsades de pointes in two adult patients with haematological malignancies. PMC. [Link]

  • ResearchGate. (n.d.). Cardiotoxicity Induced by Antifungal Drugs | Request PDF. [Link]

  • van der Elst, K. C. M., et al. (2020). Pharmacokinetics and Pharmacodynamics of Posaconazole. PMC. [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity assay of compound-6. In HepG2 cell line, more.... [Link]

  • ResearchGate. (n.d.). Evaluating posaconazole, its pharmacology, efficacy and safety for the prophylaxis and treatment of fungal infections | Request PDF. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Posaconazole. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Marr, K. A., et al. (2009). Posaconazole (Noxafil): a new triazole antifungal agent. PMC. [Link]

  • Farabaugh, C. S., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers. [Link]

  • ResearchGate. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]

  • Lauritano, C., et al. (2020). In Vitro Cytotoxic Effect of Aqueous Extracts from Leaves and Rhizomes of the Seagrass Posidonia oceanica (L.) Delile on HepG2 Liver Cancer Cells: Focus on Autophagy and Apoptosis. MDPI. [Link]

  • de Souza, A. C. C., et al. (2021). Comparison of in vitro toxicity in HepG2 cells: Toxicological role of Tebuconazole-tert-butyl-hydroxy in exposure to the fungicide Tebuconazole. PubMed. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.